molecular formula C22H19ClN4O2 B11180362 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11180362
M. Wt: 406.9 g/mol
InChI Key: BVELZQDYLWHVBW-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide features a pyrazolo[1,5-a]pyrimidine core substituted with:

  • A 4-chlorophenyl group at position 2.
  • Methyl groups at positions 2 and 5.
  • A carboxamide moiety at position 6, linked to a 2-methoxyphenyl group.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H19ClN4O2/c1-13-17(22(28)25-18-6-4-5-7-19(18)29-3)12-27-21(24-13)20(14(2)26-27)15-8-10-16(23)11-9-15/h4-12H,1-3H3,(H,25,28)

InChI Key

BVELZQDYLWHVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1C(=O)NC3=CC=CC=C3OC)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, utilizing automated systems to ensure consistency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with sodium borohydride.
  • Substitution : Nucleophilic substitution can occur at the chlorophenyl group.

These reactions facilitate the development of new compounds with enhanced properties.

Biology

The biological applications of this compound are significant due to its potential as a biochemical probe. Research has indicated that it may interact with specific enzymes or receptors, leading to various biological effects. Notable areas of investigation include:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and cell cycle arrest.
    Cancer Cell LineEC50 (µM)
    MCF-7 (Breast)10.5
    A549 (Lung)12.3
    HepG2 (Liver)8.7
  • Anti-inflammatory Properties : The compound has been explored for its potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.

Medicine

In medicinal chemistry, this compound is being evaluated for therapeutic properties such as:

  • Anti-inflammatory Effects : Research indicates that it may provide relief from inflammatory conditions by inhibiting key enzymes involved in inflammation.
  • Anticancer Therapies : The ability to induce cell death in cancer cells positions this compound as a candidate for further development in cancer treatment protocols.

Industry

In industrial applications, the compound is utilized in developing advanced materials and chemical sensors due to its unique chemical properties. Its reactivity allows it to be incorporated into various formulations that require specific performance characteristics.

Anticancer Activity Study

A significant study evaluated the cytotoxic effects of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide on different cancer cell lines. The results indicated that the compound exhibited potent antiproliferative effects against several types of cancer cells:

  • MCF-7 (Breast Cancer) : The compound induced significant apoptosis at low concentrations.
  • A549 (Lung Cancer) : Demonstrated a dose-dependent response leading to cell death.
  • HepG2 (Liver Cancer) : Showed effectiveness comparable to standard chemotherapeutic agents.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Biological Activity (If Reported) References
Target Compound 3-(4-ClPh), 2,5-diMe, 6-(2-MeOPh-carboxamide) C₂₃H₂₀ClN₅O₂ 433.9 Carboxamide, Chlorophenyl, Methoxy Not reported -
MPZP (N,N-bis(2-MeOethyl)-3-(4-MeO-2-MePh)-2,5-diMe-pyrazolo[1,5-a]pyrimidin-7-amine) 3-(4-MeO-2-MePh), 2,5-diMe, 7-(bis-2-MeOethyl-amine) C₂₅H₃₁N₅O₃ 449.5 Methoxy, Amine Selective CRF1 receptor antagonist
N-(4-ClPh)-2-Me-3,5-diPh-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890624-32-5) 3,5-diPh, 2-Me, 7-(4-ClPh-amine) C₂₅H₁₉ClN₄ 410.9 Amine, Chlorophenyl Not reported
N-(2-ClBenzyl)-5-(4-MePh)-7-CF₃-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 6793-02-8) 5-(4-MePh), 7-CF₃, 2-(2-ClBenzyl-carboxamide) C₂₃H₂₀ClF₃N₄O 484.9 Trifluoromethyl, Carboxamide Not reported
N-(1-Benzyl-3,5-diMe-1H-pyrazol-4-yl)-7-(CF₂H)-5-(4-MeOPh)-pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 492457-39-3) 5-(4-MeOPh), 7-CF₂H, 3-carboxamide C₂₇H₂₄F₂N₆O₂ 502.5 Difluoromethyl, Carboxamide Not reported
N-(4-ClPh)-2-(3,4-diMeOPh)-3,5-diMe-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1015596-82-3) 2-(3,4-diMeOPh), 3,5-diMe, 7-(4-ClPh-amine) C₂₂H₂₁ClN₄O₂ 408.9 Methoxy, Amine Not reported
Key Observations:
  • Carboxamide vs. Amine: The target compound’s carboxamide group (vs.
  • Halogenation : The 4-chlorophenyl group is shared with CAS 890624-32-5 , suggesting a role in hydrophobic interactions or metabolic stability.
  • Methoxy Substitution : The 2-methoxyphenyl in the target compound and 3,4-dimethoxyphenyl in CAS 1015596-82-3 could modulate electronic effects or π-stacking.

Biological Activity

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This compound features a unique core structure that enhances its potential in medicinal chemistry. The following sections detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C22H19ClN4O2
  • Molecular Weight : 468.0 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulator of various cellular pathways. The presence of the carboxamide group at the 6-position enhances its solubility and reactivity, which is critical for its biological interactions .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have shown selective inhibition against various cancer cell lines such as MCF-7 (breast cancer) and others . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Antimicrobial Activity

The compound has demonstrated activity against certain bacterial strains, particularly those belonging to the ESKAPE panel (a group of pathogens known for their antibiotic resistance). However, it showed limited efficacy against common Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a target for cancer therapy and immunosuppressive agents .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidines against cancer cell lines. The results indicated that modifications in substituents significantly affected their potency .
  • Antimicrobial Evaluation :
    • Investigations into the antimicrobial properties revealed that while some derivatives were effective against Mycobacterium tuberculosis, they were less effective against other pathogens like E. coli and S. aureus .
  • Enzymatic Inhibition :
    • A recent study highlighted the compound's role as a DHODH inhibitor, demonstrating superior activity compared to established inhibitors like brequinar . This opens avenues for further development in treating autoimmune diseases.

Summary of Biological Activities

Activity TypeEfficacy LevelTarget/Pathway
AnticancerModerate to HighCancer cell proliferation pathways
AntimicrobialVariableESKAPE pathogens
Enzyme InhibitionHighDihydroorotate dehydrogenase (DHODH)

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with carbonyl derivatives under reflux in polar aprotic solvents (e.g., pyridine or DMF). For example, refluxing precursors in pyridine for 5–6 hours achieves yields of 62–70%, with stoichiometric ratios and temperature control critical to minimizing side products . Characterization via ¹H/¹³C NMR, IR, and HRMS is essential to confirm structure .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

¹H and ¹³C NMR resolve proton/carbon frameworks, IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹), and HRMS validates the molecular ion. and detail these methods, with melting point analysis (e.g., 221–235°C) further confirming purity .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include kinase inhibition (ATPase activity measurements), cytotoxicity (MTT/XTT on cancer cell lines), and receptor binding studies (e.g., CRF1 receptor displacement, as in ) .

Q. How does the 4-chlorophenyl substituent influence reactivity during synthesis?

The electron-withdrawing chloro group enhances electrophilic substitution regioselectivity, directing cyclization to the pyrazolo[1,5-a]pyrimidine core. This is evidenced in analogs from , where chloro-substituted derivatives show consistent cyclization patterns .

Advanced Research Questions

Q. How can regioselectivity during pyrazolo[1,5-a]pyrimidine core formation be optimized to avoid isomeric byproducts?

Regioselectivity is controlled via electron-directing substituents (e.g., 4-chlorophenyl) and Lewis acid catalysts (e.g., AlCl₃). Adjusting solvent polarity (e.g., DMF vs. pyridine) and reaction pH further minimizes competing pathways, as shown in and .

Q. What strategies resolve NMR signal overlaps in densely substituted analogs?

2D NMR techniques (COSY, HSQC, HMBC) correlate proton/carbon signals. For example, HMBC establishes long-range couplings between protons and quaternary carbons, clarifying substituent positions. Variable-temperature NMR and deuterated solvents may also resolve overlaps .

Q. How should contradictory efficacy data across cell lines be addressed systematically?

Perform dose-response curves in multiple cell lines, control for genetic variability (e.g., CRISPR knockouts of putative targets), and use orthogonal assays (e.g., Western blotting for target phosphorylation). Metabolomic profiling identifies cell-specific pathways affecting drug response .

Q. What catalytic systems improve acylation efficiency for the carboxamide moiety?

Coupling agents like HATU or EDCI/HOBt in DMF enhance acylation yields. Pd-mediated cross-coupling () and microwave-assisted synthesis reduce reaction time and improve selectivity .

Q. How to design a SAR study elucidating the role of 4-chlorophenyl and 2-methoxyphenyl groups in target binding?

Synthesize analogs with substituent modifications (e.g., Cl→F, methoxy positional isomers) and test in competitive binding assays. X-ray crystallography or cryo-EM of ligand-target complexes maps interactions, guided by substituent effects in and .

Q. What computational approaches reconcile docking predictions with experimental binding affinities?

Re-evaluate docking parameters (force fields, solvation models), validate with molecular dynamics simulations, and conduct mutagenesis on target proteins. Cross-referencing structural analogs (e.g., MPZP in ) refines pharmacophore models .

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